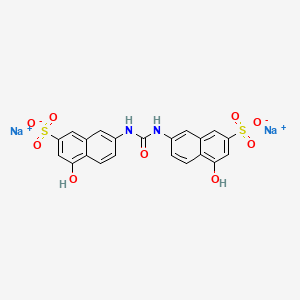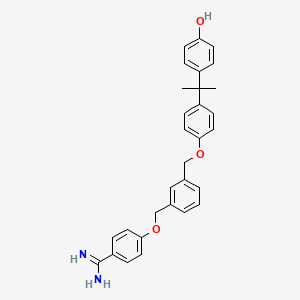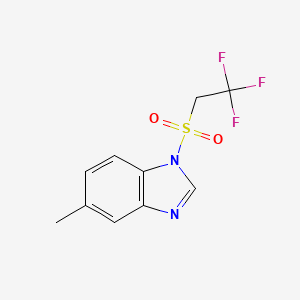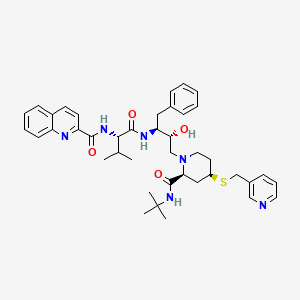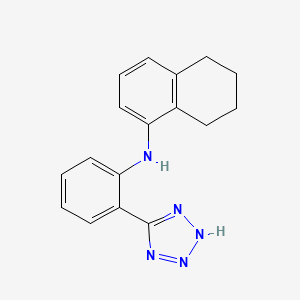
BL-1249
Descripción general
Descripción
BL-1249 es un compuesto de la clase de fármacos antiinflamatorios no esteroideos fenamato. Se sabe que activa K2P 2.1 (TREK-1), el miembro fundador de la subfamilia TREK termosensible y mecano-sensible . Este compuesto ha generado un interés significativo debido a su capacidad para modular los canales de potasio, que desempeñan un papel crucial en la estabilización del potencial de membrana en reposo de las células excitables .
Aplicaciones Científicas De Investigación
BL-1249 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
BL-1249 ejerce sus efectos activando selectivamente la subfamilia TREK de los canales de potasio. Estimula la puerta “tipo C” del filtro de selectividad que controla la función de K2P . El compuesto muestra selectividad entre la subfamilia TREK, activando K2P 2.1 (TREK-1) y K2P 10.1 (TREK-2) más potentemente que K2P 4.1 (TRAAK) . Los principales objetivos moleculares incluyen la cola C-terminal y la interfaz de la hélice transmembrana M2/M3 .
Análisis Bioquímico
Biochemical Properties
BL-1249 is known to activate K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels . It interacts with these channels at the negatively charged activator site and modulates channel opening . The compound’s tetrazole and opposing tetralin moieties are critical for its function .
Cellular Effects
This compound selectively induces currents in Xenopus oocytes expressing K2P2.1 (TREK-1) or K2P10.1 (TREK-2) over Xenopus oocytes expressing other K2P subfamilies . This suggests that this compound can influence cell function by modulating the activity of specific potassium channels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the K2P channels. It stimulates the selectivity filter “C-type” gate that controls K2P function . The compound’s selectivity among the TREK subfamily is influenced by the M2/M3 transmembrane helix interface .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BL-1249 implica la formación de un anillo de tetrazol y el acoplamiento de este anillo con una porción de tetralina. La ruta sintética generalmente comienza con la preparación del anillo de tetrazol, que luego se acopla con un derivado de tetralina bajo condiciones de reacción específicas . Las condiciones de reacción a menudo involucran el uso de solventes como dimetilsulfóxido y catalizadores para facilitar la reacción de acoplamiento .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción manteniendo la calidad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
BL-1249 experimenta varias reacciones químicas, que incluyen:
Oxidación: La porción de tetralina se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: El grupo nitro en el anillo de tetrazol se puede reducir a un grupo amino.
Sustitución: El anillo de tetrazol puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de tetralina oxidados, derivados de amina reducidos y compuestos de tetrazol sustituidos .
Comparación Con Compuestos Similares
BL-1249 es único en su activación selectiva de la subfamilia TREK de los canales de potasio. Los compuestos similares incluyen:
BRL 50481: Otro activador del canal de potasio, pero con diferente selectividad y potencia.
TL8-506: Un compuesto con propiedades de activación similares, pero diferente estructura química.
TL02-59: Otro activador de los canales de potasio con selectividad y objetivos moleculares distintos.
This compound destaca por su activación específica de los canales TREK-1 y TREK-2 y su estructura química única que involucra un anillo de tetrazol y una porción de tetralina .
Propiedades
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-2-8-13-12(6-1)7-5-11-15(13)18-16-10-4-3-9-14(16)17-19-21-22-20-17/h3-5,7,9-11,18H,1-2,6,8H2,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNRZIFBTOUICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3=CC=CC=C3C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171231 | |
| Record name | BL-1249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18200-13-0 | |
| Record name | BL-1249 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BL-1249 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BL-1249 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7RR1J6TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BL-1249 and what is its mechanism of action?
A1: this compound, chemically known as (5,6,7,8-Tetrahydro-naphthalen-1-yl)-[2-(1H-tetrazol-5-yl)-phenyl]-amine, is a small molecule that activates potassium channels belonging to the K2P family, specifically those in the TREK subfamily [, ]. These channels play a crucial role in regulating the resting membrane potential of excitable cells []. This compound acts by stimulating the selectivity filter "C-type" gate, which controls K2P channel function []. This activation leads to membrane hyperpolarization, effectively decreasing cellular excitability [, ].
Q2: Which specific K2P channels does this compound target, and does it exhibit selectivity?
A2: Research indicates that this compound preferentially activates channels within the TREK subfamily of K2P channels, showing little to no effect on other K2P subfamilies []. While it activates all TREK subfamily members, it demonstrates higher potency for K2P2.1 (TREK-1) and K2P10.1 (TREK-2) compared to K2P4.1 (TRAAK) []. This selectivity is attributed to specific structural features in the M2/M3 transmembrane helix interface of TREK-1 and TREK-2 channels [].
Q3: What are the structural features of this compound crucial for its activity and selectivity?
A3: this compound consists of a tetrazole ring and a tetralin moiety connected by a phenyl amino linker. Studies utilizing this compound analogs reveal that both the tetrazole and tetralin moieties are essential for its activity []. The conformational flexibility between these two rings influences its selectivity towards different TREK channels []. The C-terminal tail of TREK channels also plays a vital role in this compound's action [].
Q4: What are the potential therapeutic applications of this compound based on its interaction with TREK channels?
A5: Given TREK-1's implication in pain pathways, this compound's ability to activate these channels presents potential therapeutic applications for pain management [, , ]. Research demonstrates that this compound effectively reduces pain behavior in rodent models, showcasing its potential as an analgesic agent []. Additionally, its bladder relaxant properties [] suggest potential therapeutic use in managing overactive bladder [].
Q5: How does this compound compare to other TREK channel activators in terms of potency?
A6: this compound exhibits greater potency in activating TREK-1 channels compared to other known activators like flufenamic acid (FFA), mefenamic acid (MFA), and niflumic acid (NFA) []. Additionally, this compound demonstrates higher potency compared to another known activator, with an EC50 of 9.1 μM compared to 1.2 μM for NCC-0768, a novel TREK-1 activator [].
Q6: Are there any known intracellular signaling pathways involved in this compound's effects on TREK channels?
A7: Research shows that protein kinase C (PKC) and protein kinase A (PKA) can modulate TREK-1 channel function []. Inhibiting PKC and PKA enhances the antiallodynic effects of this compound, while activating these kinases diminishes its effects []. This suggests that this compound's therapeutic efficacy could be influenced by modulating these intracellular signaling pathways [].
Q7: What are the limitations of current research on this compound and future directions?
A8: While promising, research on this compound is still in its early stages. Further investigation is needed to fully understand its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties []. Further exploration is also necessary to evaluate its efficacy and safety in humans and determine its potential for long-term use []. Developing more potent and selective analogs of this compound could further enhance its therapeutic potential [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


